4-Chlorocinnamaldehyde
Overview
Description
4-Chlorocinnamaldehyde is a compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. It serves as a key intermediate in the synthesis of diverse organic compounds, including chromanols, quinoxalines, and Schiff bases, which have been reported to exhibit biological activities.
Synthesis Analysis
The synthesis of 4-Chlorocinnamaldehyde and its derivatives has been explored through different methods. A novel approach to synthesize α-chlorocinnamaldehydes involves the catalytic olefination reaction of hydrazones of aromatic aldehydes with 2-trichloromethyl-1,3-dioxolane, which proceeds stereoselectively to form Z-isomers predominantly . Another method includes the Sommelet reaction between 4-chlorobenzylic chloride and urotropine, yielding 4-chlorobenzaldehyde with a high yield of more than 96% under optimized conditions .
Molecular Structure Analysis
The molecular structure of 4-chlorobenzaldehyde, a closely related compound, has been determined using a combination of gas electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations. The planar Cs symmetry structure was found to be the only stable conformation for this molecule . Similarly, the crystal structure of 4-chlorobenzaldehyde derivatives has been elucidated through single-crystal X-ray diffraction, revealing that the molecules can form planar structures except for certain substituents .
Chemical Reactions Analysis
4-Chlorocinnamaldehyde and its analogs participate in various chemical reactions. For instance, they can undergo catalytic asymmetric difunctionalization with salicylaldehydes to produce 4-chromanols with three continuous stereogenic centers . Additionally, chloroaldehydes can be aminated using N-heterocyclic carbene catalysis to afford dihydroquinoxaline derivatives . Schiff base formation is another common reaction, as demonstrated by the condensation of 4-chlorobenzaldehyde with different amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chlorocinnamaldehyde derivatives are influenced by their molecular structure. For example, the crystal packing and hydrogen bonding patterns in the crystal structure can affect the compound's solubility and stability . The electronic properties, such as UV-Vis absorption, are also important for understanding the reactivity and potential applications of these compounds, such as in the synthesis of metal complexes with anticancer activity .
Scientific Research Applications
Tyrosinase Inhibition
4-Chlorocinnamaldehyde exhibits significant inhibitory effects on the enzymatic activity of mushroom tyrosinase. This compound prolongs the lag phase of monophenolase and decreases the steady-state rate of both monophenolase and diphenolase, making it an effective tyrosinase inhibitor. This discovery holds potential for the development of safer and more efficient tyrosinase inhibitors, which are of great interest in fields such as food preservation and cosmetic formulation (Si et al., 2017).
Fungicidal Activity
In agriculture, specifically in wheat cultivation, 4-Chlorocinnamaldehyde has been utilized in the form of a novel fungicide, 4-chlorocinnamaldehyde thiosemicarbazide (PMDD). PMDD showcases effective control against wheat take-all disease caused by Gaeumannomyces graminis var. tritici. PMDD’s mode of action as a laccase inhibitor, along with its unique ability to inhibit the causal agent of take-all disease without cross-resistance to commercial fungicides, positions it as a promising solution in plant pathogen management (Wang et al., 2020).
Photocatalytic Decomposition
4-Chlorocinnamaldehyde derivatives have been employed in environmental remediation, specifically in the photocatalytic decomposition of toxic organic contaminants like 4-chlorophenol. The synthesis of a magnetic nanocomposite using 4-Chlorocinnamaldehyde facilitated the efficient decomposition of these contaminants in water under UV irradiation. This approach is significant for mitigating water pollution and safeguarding environmental health (Singh et al., 2017).
Biochemical Sensing
In the realm of biochemical sensing, 4-Chlorocinnamaldehyde has been instrumental in the development of an enzyme biosensor. This biosensor is designed for the determination of 4-chlorophenol in water solutions, utilizing pH-sensitive field-effect transistors and tyrosinase as a biorecognition element. The biosensor demonstrates notable sensitivity, precision, and stability, indicating its potential for monitoring pollutants in water (Anh et al., 2002).
Heterojunction-Based Sensing
A photoelectrochemical sensor based on a heterojunction between BiPO4 nanocrystal and BiOCl nanosheet, synthesized with the assistance of 4-Chlorocinnamaldehyde, showcased enhanced performance in detecting 4-chlorophenol. The sensor displayed a strong linear relationship, wide range, low detection limit, and high repeatability, specificity, and stability, reinforcing its utility in environmental monitoring (Yan et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONRSHHPFBMLBT-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorocinnamaldehyde | |
CAS RN |
49678-02-6 | |
Record name | 4-CHLOROCINNAMALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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